N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a carboxamide group to a piperazine ring, which is further substituted with a pyridazine core bearing a pyridin-3-yl amino group.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c30-22(25-16-3-4-18-19(14-16)32-13-12-31-18)29-10-8-28(9-11-29)21-6-5-20(26-27-21)24-17-2-1-7-23-15-17/h1-7,14-15H,8-13H2,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIMYOPHLIOTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Functionalization
The pyridazine moiety is functionalized at the 3-position with piperazine via SNAr. In a method analogous to Palbociclib synthesis, 3,6-dichloropyridazine reacts with tert-butyl piperazine-1-carboxylate under basic conditions. Cyclohexyl magnesium chloride enhances nucleophilicity, replacing the chloride at position 3 with piperazine (Scheme 1).
Scheme 1: Piperazine-Pyridazine Coupling
$$
\text{3,6-Dichloropyridazine} + \text{Boc-piperazine} \xrightarrow{\text{Cyclohexyl MgCl, toluene}} \text{3-Chloro-6-(Boc-piperazin-1-yl)pyridazine}
$$
Deprotection with HCl yields 3-chloro-6-(piperazin-1-yl)pyridazine (yield: 82–89%).
Optimization of Leaving Groups
Replacing chloride with sulfoxide (e.g., methylsulfonyl) improves reactivity. In one protocol, 3-(methylsulfonyl)-6-(piperazin-1-yl)pyridazine undergoes amination with 3-aminopyridine at 110°C in DMF, achieving 78% yield.
Introduction of the Pyridin-3-ylamino Group
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 3-chloro-6-(piperazin-1-yl)pyridazine and 3-aminopyridine is employed. Using Pd(OAc)₂, XantPhos ligand, and Cs₂CO₃ in dioxane at 100°C, the reaction achieves 85% yield (Table 1).
Table 1: Amination Optimization
| Catalyst System | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XantPhos | XantPhos | Cs₂CO₃ | 85 |
| Pd₂(dba)₃/BINAP | BINAP | KOtBu | 72 |
| CuI/1,10-phenanthroline | – | K₂CO₃ | 68 |
Direct Coupling with Aminopyridine
An alternative route involves reacting 3-hydrazinyl-6-(piperazin-1-yl)pyridazine with 3-bromopyridine under CuI catalysis, yielding 76% product.
Carboxamide Formation with 1,4-Benzodioxin-6-amine
Carboxylic Acid Activation
1,4-Benzodioxin-6-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in THF, forming the corresponding imidazolide. Subsequent reaction with piperazine-pyridazine intermediate affords the carboxamide (yield: 88%).
One-Pot Coupling Strategy
A patent method employs trifluoromethanesulfonic acid as a catalyst for direct amidation between 1,4-benzodioxin-6-amine and the preformed piperazine-pyridazine carbonyl chloride. This method reduces step count and achieves 91% purity (HPLC).
Final Assembly and Purification
The convergent synthesis involves:
- Coupling piperazine-pyridazine with pyridin-3-ylamino group (Section 3).
- Reacting the product with 1,4-benzodioxin-6-carboxamide (Section 4).
Purification via column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization (ethanol/water) yields the final compound in 74% overall yield.
Challenges and Mitigation Strategies
- Regioselectivity in Pyridazine Functionalization : Using bulkier bases (e.g., cyclohexyl MgCl) directs substitution to the 3-position.
- Amination Side Reactions : Pd/XantPhos systems minimize homo-coupling byproducts.
- Carboxamide Hydrolysis : Anhydrous conditions and low temperatures (<40°C) prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Target and Mode of Action
The primary target of this compound is the cholinesterase enzyme , which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound increases acetylcholine levels in the brain, potentially alleviating symptoms associated with neurodegenerative diseases like Alzheimer’s disease. This action affects the cholinergic pathway , which is vital for memory and learning processes.
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form quinone derivatives using agents like potassium permanganate. |
| Reduction | Can undergo reduction to yield alcohols or amines using lithium aluminum hydride. |
Biology
- Biochemical Probes : Investigated as a tool for studying enzyme interactions and cellular pathways. Its ability to selectively inhibit cholinesterase makes it valuable for research on neurotransmitter dynamics.
Medicine
- Therapeutic Potential : Explored for its application in treating various conditions, including:
- Neurodegenerative Diseases : Due to its cholinesterase inhibitory properties.
- Cancer Research : Investigated for its ability to interact with specific molecular targets involved in tumor growth.
Industry
- Advanced Materials Development : Utilized in the formulation of functionalized polymers and advanced materials due to its unique chemical properties.
Case Studies
-
Cholinesterase Inhibition Studies
- A study demonstrated that derivatives of this compound effectively inhibited cholinesterase activity in vitro, leading to increased acetylcholine levels and improved synaptic transmission in neuronal cultures.
-
Anticancer Activity
- Research has shown that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:
Structure-Activity Relationship (SAR) Insights
Benzodioxin vs. Benzoxazinone-containing compounds (e.g., Compound 28) show moderate bioactivity in SAR studies, possibly due to carbonyl-mediated hydrogen bonding .
Heterocyclic Substituents :
- Pyridazine (target) vs. pyridine (Compound 28): Pyridazine's two nitrogen atoms may improve binding to ATP pockets in kinases via additional H-bonding .
- Thiazole (CAS: 941378-54-7) vs. pyridazine: Thiazole's sulfur atom could alter hydrophobic interactions or metabolic pathways .
Electron-Withdrawing Groups :
- The trifluoromethyl group in CAS: 866137-49-7 enhances lipophilicity and resistance to oxidative metabolism but may reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various amines and acetamides. The general synthetic route includes:
- Preparation of Benzodioxin Derivative : Starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with different sulfonyl chlorides to yield sulfonamide derivatives.
- Formation of Piperazine Ring : The introduction of piperazine moieties via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by coupling with pyridazinyl derivatives to create the target compound.
The biological activity of this compound primarily involves the inhibition of specific enzymes such as cholinesterases and lipoxygenases. These enzymes play critical roles in neurotransmission and inflammatory processes, respectively.
Key Mechanisms Include :
- Cholinesterase Inhibition : By inhibiting acetylcholinesterase (AChE), the compound enhances cholinergic signaling, which may improve cognitive functions and has implications for treating neurodegenerative diseases like Alzheimer's.
- Lipoxygenase Inhibition : This action can potentially reduce inflammation and is relevant in conditions like asthma and other inflammatory diseases.
Enzyme Inhibition Studies
Recent studies have demonstrated that the compound exhibits significant inhibitory activity against AChE and lipoxygenase enzymes. The IC50 values for these interactions indicate a promising therapeutic profile:
Cellular Effects
The compound has shown positive effects on neuronal cells by enhancing synaptic transmission. In vitro studies indicate that it promotes neuronal survival and function, suggesting its potential as a neuroprotective agent.
Alzheimer’s Disease Model
In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive performance in behavioral tests compared to control groups. Histological analyses revealed reduced amyloid plaque formation and enhanced cholinergic signaling pathways.
Anti-inflammatory Effects
In models of acute inflammation, the compound reduced edema in paw swelling assays, indicating its potential utility in treating inflammatory disorders. The mechanism was linked to the inhibition of leukotriene synthesis via lipoxygenase inhibition.
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the pyridazine core via hydrazine-dicarbonyl cyclization .
- Introduction of the piperazine-carboxamide group through coupling reactions (e.g., carbodiimide-mediated amide bond formation) .
- Final functionalization of the benzodioxin moiety using nucleophilic aromatic substitution . Purification methods such as column chromatography (silica gel, eluting with DCM/MeOH) or recrystallization (ethanol/water) are critical for isolating high-purity products .
Q. How is structural characterization performed for this compound?
Characterization employs:
- Spectroscopy : Proton/Carbon NMR to confirm substituent positions and purity , IR to validate carboxamide and amine groups .
- Chromatography : TLC (Rf values) and HPLC (retention time) for purity assessment .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening focuses on:
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based assays) to measure IC50 values .
- Receptor binding : Radioligand displacement studies (e.g., for GPCRs or neurotransmitter receptors) .
- Cellular viability : MTT assays to assess cytotoxicity in cancer or normal cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its biological activity?
- Core modifications : Replacing pyridazine with pyrimidine or triazole rings alters kinase selectivity .
- Substituent tuning : Fluorine or chlorine on the benzodioxin ring enhances metabolic stability .
- Piperazine substitution : Trifluoroethyl groups improve oral bioavailability by reducing first-pass metabolism .
- Data-driven optimization : Compare IC50 shifts in analogs to identify critical pharmacophores .
Q. How do conflicting binding affinity data across studies arise, and how can they be resolved?
Discrepancies may stem from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) alter receptor conformation .
- Protein source : Recombinant vs. native receptors differ in post-translational modifications .
- Resolution strategies :
- Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%) .
- Use orthogonal methods (e.g., SPR and cellular cAMP assays) to cross-validate results .
Q. What strategies improve selectivity against off-target kinases or receptors?
- Computational docking : Identify unique binding pocket residues (e.g., hydrophobic vs. polar interactions) .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands for targeted degradation .
Q. How can metabolic instability be addressed during lead optimization?
- Metabolite identification : Use LC-MS/MS to detect oxidation or glucuronidation sites .
- Structural blocking : Introduce deuterium at labile C-H bonds or methyl groups to slow CYP450 metabolism .
- Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages for improved absorption .
Methodological Notes
- Synthesis troubleshooting : Low yields in coupling steps may require anhydrous conditions or alternative catalysts (e.g., HATU instead of EDC) .
- Data interpretation : Use Hill coefficients from dose-response curves to detect cooperative binding artifacts .
- Contradiction analysis : Cross-reference crystallography data (if available) with docking predictions to resolve binding mode ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
